An In-depth Technical Guide on the Core Basic Properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
An In-depth Technical Guide on the Core Basic Properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a bicyclic diamine of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values, data from structurally similar analogs, and detailed, standardized experimental protocols for the determination of its key basic properties.
Chemical Structure and Identifiers
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a saturated pyrrolo[3,4-c]pyrrole core with a benzyl group attached to one of the nitrogen atoms in a cis configuration.
Predicted and Analog Physicochemical Properties
The following tables summarize the available quantitative data for cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its structural analogs. It is critical to note that much of the data for the target compound is predicted and should be confirmed experimentally.
Table 1: Predicted Physicochemical Properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
| Property | Predicted Value | Source |
| pKa | 15.31 ± 0.20 | LookChem[1] |
| Boiling Point | 177.4 ± 9.0 °C | LookChem[1] |
| Density | 0.991 ± 0.06 g/cm³ | LookChem[1] |
| Melting Point | N/A | LookChem[1] |
| Solubility | N/A | LookChem[1] |
Note: The predicted pKa of 15.31 appears to be an outlier for a tertiary amine of this type. For comparison, the pKa of the analogous N-benzylpiperidine is predicted to be around 9.02. Experimental verification is highly recommended.
Table 2: Physicochemical Properties of Structural Analogs
| Compound | Property | Experimental/Predicted Value | Source |
| N-Benzylpiperidine | pKa | ~9.0 (Predicted) | BenchChem |
| Water Solubility | Insoluble | ChemBK[2] | |
| 2-Benzylpiperidine | Water Solubility | 7.7 µg/mL (at pH 7.4) | PubChem[3] |
| 4-Benzylpiperidine | Melting Point | 6-7 °C | Sigma-Aldrich[4] |
| Boiling Point | 279 °C | Sigma-Aldrich[4] | |
| Density | 0.997 g/mL (at 25 °C) | Sigma-Aldrich[4] | |
| Octahydropyrrolo[3,4-c]pyrrole | XlogP | -0.6 (Predicted) | PubChem |
Experimental Protocols for Physicochemical Characterization
Given the absence of specific published experimental data for cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, this section details standard methodologies applicable for the determination of its core basic properties.
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[5][6][7]
Methodology:
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Sample Preparation: A precise amount (e.g., 20 mg) of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.[5] The initial solution is acidified to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid.[8]
-
Titration: The solution is then titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.[6][8]
-
Data Acquisition: The pH of the solution is measured after each addition of titrant using a calibrated pH meter. The titration continues until the pH reaches a basic value (e.g., pH 12).[8]
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the inflection point of the curve.[7] The data can be plotted as pH versus the volume of titrant added, or as a derivative plot (dpH/dV vs. V) to more accurately pinpoint the equivalence point.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the "gold standard" for experimental LogP determination.[9][10]
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[9]
-
Partitioning: A known amount of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is dissolved in the n-octanol phase. An equal volume of the aqueous buffer is added.
-
Equilibration: The biphasic mixture is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to partition between the two phases until equilibrium is reached.[11] The mixture is then allowed to stand for complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for predicting oral absorption and ensuring the reliability of in vitro assays.[3][14]
Methodology:
-
Sample Preparation: An excess amount of solid cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is added to a specific volume of the desired aqueous buffer (e.g., PBS at various pH values relevant to the gastrointestinal tract).[15]
-
Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached.[14]
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.[14]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a sensitive analytical method, such as LC-MS/MS, against a calibration curve prepared from a stock solution of the compound (e.g., in DMSO).[14][15]
-
Result Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.[16]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and characterization of the basic properties of a novel compound like cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
Caption: Synthetic and analytical workflow for compound characterization.
No specific signaling pathways involving cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole have been identified in the literature. However, the broader class of pyrrolopyridine and related nitrogen-containing heterocyclic compounds have been investigated for a wide range of biological activities, including as kinase inhibitors and for their effects on the central nervous system.[17] The basic physicochemical properties detailed in this guide are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of this compound in any future biological studies.
Caption: Interrelationship of basic properties and biological outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 3. evotec.com [evotec.com]
- 4. PubChemLite - Cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole (C11H20N2O2) [pubchemlite.lcsb.uni.lu]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
